

Spectroscopic Analysis of Disodium 1,3-benzenedisulfonate: A Technical Guide

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Compound of Interest

Compound Name: *Disodium 1,3-benzenedisulfonate*

Cat. No.: *B166255*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Disodium 1,3-benzenedisulfonate** (CAS No. 831-59-4), a compound of interest in various chemical and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in clearly structured tables, details the experimental protocols for data acquisition, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for **Disodium 1,3-benzenedisulfonate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **Disodium 1,3-benzenedisulfonate** was acquired in Deuterium Oxide (D₂O). The aromatic region of the spectrum displays a characteristic pattern for a 1,3-disubstituted benzene ring.

Table 1: ¹H NMR Spectroscopic Data for **Disodium 1,3-benzenedisulfonate**

Peak Assignment	Chemical Shift (δ) ppm
H-2	8.222
H-4/H-6	8.001
H-5	7.72

Note: Peak assignments are based on the expected electronic effects of the sulfonate groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the 1,3-disubstituted ring, four distinct carbon signals are expected in the aromatic region.

Table 2: ¹³C NMR Spectroscopic Data for **Disodium 1,3-benzenedisulfonate**

Peak Assignment	Chemical Shift (δ) ppm
C-1/C-3	~145
C-2	~130
C-4/C-6	~128
C-5	~126

Note: The chemical shifts are approximate and based on typical values for substituted benzene rings. Precise values may vary based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **Disodium 1,3-benzenedisulfonate** reveals characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for **Disodium 1,3-benzenedisulfonate**

Wavenumber (cm ⁻¹)	Assignment
~3100	Aromatic C-H Stretch
~1600, ~1475	Aromatic C=C Stretch
~1200	S=O Asymmetric Stretch
~1040	S=O Symmetric Stretch
~880, ~780	C-H Out-of-Plane Bending

Note: The wavenumbers are approximate and characteristic for aromatic sulfonates.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

A solution of **Disodium 1,3-benzenedisulfonate** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of Deuterium Oxide (D₂O). The solution was then transferred to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar instrument.

- ¹H NMR: The spectrum was recorded at a frequency of 400 MHz. A sufficient number of scans were acquired to achieve an adequate signal-to-noise ratio. The residual solvent peak of D₂O was used as a reference.
- ¹³C NMR: The spectrum was recorded at a frequency of 100 MHz using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans were employed to compensate for the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

Approximately 1-2 mg of finely ground **Disodium 1,3-benzenedisulfonate** was intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then compressed in a pellet die under high pressure to form a thin, transparent pellet.

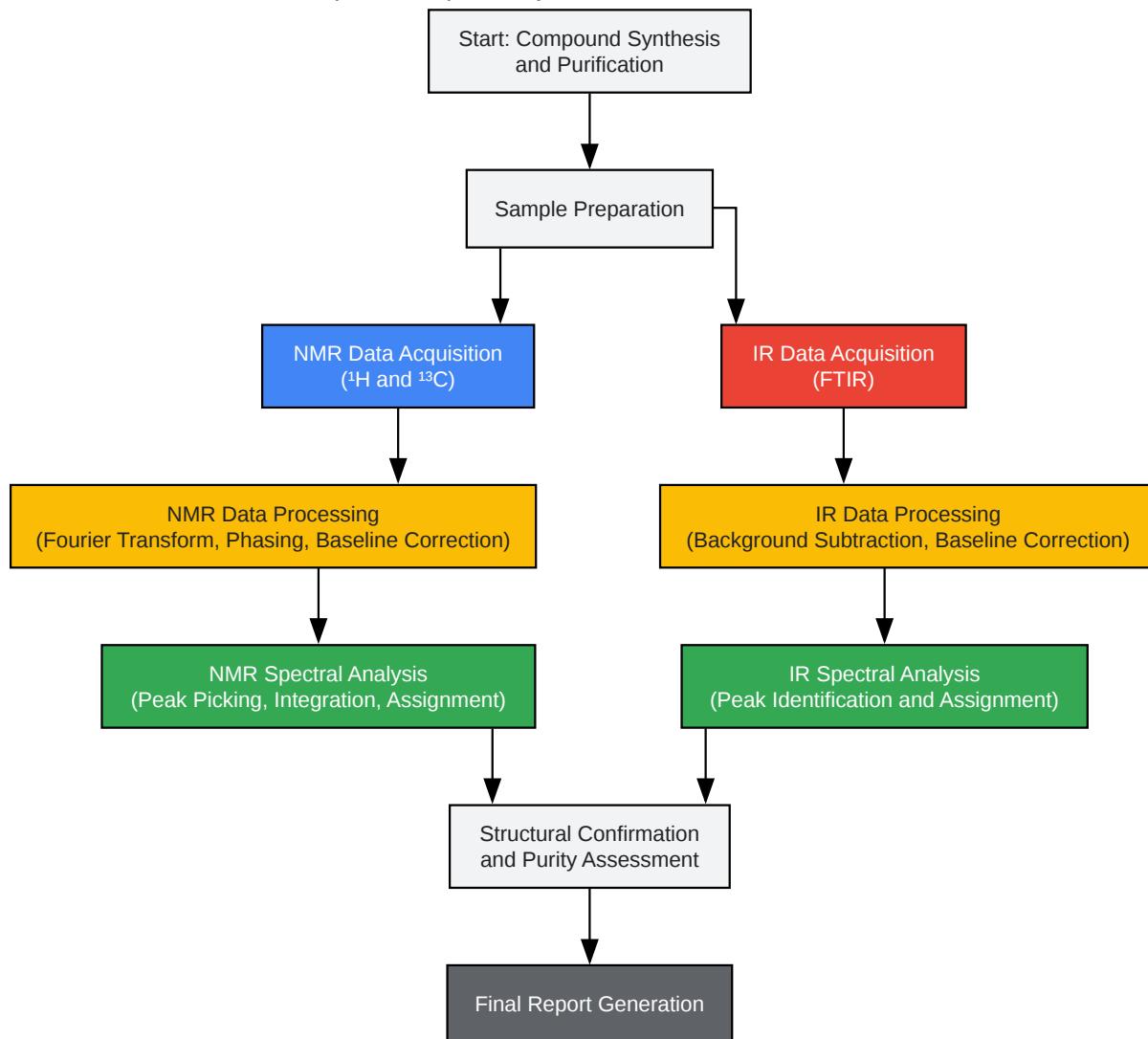
2.2.2. Instrumentation and Data Acquisition

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The KBr pellet was placed in the sample holder of the instrument, and the spectrum was collected over a range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Disodium 1,3-benzenedisulfonate**.

Workflow for Spectroscopic Analysis of Disodium 1,3-benzenedisulfonate

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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

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